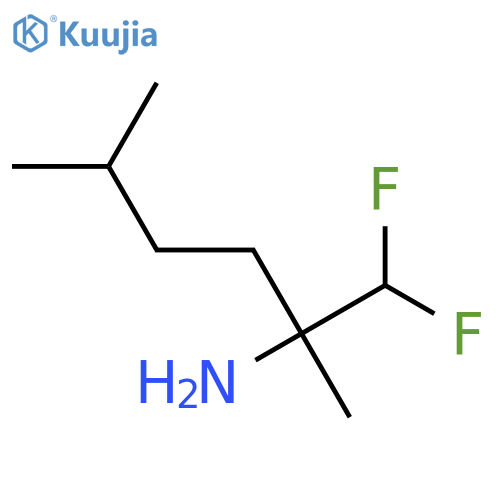

Cas no 1528502-41-1 (1,1-Difluoro-2,5-dimethylhexan-2-amine)

1,1-Difluoro-2,5-dimethylhexan-2-amine 化学的及び物理的性質

名前と識別子

-

- AKOS019171252

- EN300-1932624

- 1,1-difluoro-2,5-dimethylhexan-2-amine

- 1528502-41-1

- 1,1-Difluoro-2,5-dimethylhexan-2-amine

-

- インチ: 1S/C8H17F2N/c1-6(2)4-5-8(3,11)7(9)10/h6-7H,4-5,11H2,1-3H3

- InChIKey: WQUHOUWINZBCLE-UHFFFAOYSA-N

- ほほえんだ: FC(C(C)(CCC(C)C)N)F

計算された属性

- せいみつぶんしりょう: 165.13290587g/mol

- どういたいしつりょう: 165.13290587g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26Ų

1,1-Difluoro-2,5-dimethylhexan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1932624-1.0g |

1,1-difluoro-2,5-dimethylhexan-2-amine |

1528502-41-1 | 1g |

$1543.0 | 2023-05-31 | ||

| Enamine | EN300-1932624-10.0g |

1,1-difluoro-2,5-dimethylhexan-2-amine |

1528502-41-1 | 10g |

$6635.0 | 2023-05-31 | ||

| Enamine | EN300-1932624-0.05g |

1,1-difluoro-2,5-dimethylhexan-2-amine |

1528502-41-1 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1932624-5.0g |

1,1-difluoro-2,5-dimethylhexan-2-amine |

1528502-41-1 | 5g |

$4475.0 | 2023-05-31 | ||

| Enamine | EN300-1932624-0.1g |

1,1-difluoro-2,5-dimethylhexan-2-amine |

1528502-41-1 | 0.1g |

$930.0 | 2023-09-17 | ||

| Enamine | EN300-1932624-2.5g |

1,1-difluoro-2,5-dimethylhexan-2-amine |

1528502-41-1 | 2.5g |

$2071.0 | 2023-09-17 | ||

| Enamine | EN300-1932624-1g |

1,1-difluoro-2,5-dimethylhexan-2-amine |

1528502-41-1 | 1g |

$1057.0 | 2023-09-17 | ||

| Enamine | EN300-1932624-10g |

1,1-difluoro-2,5-dimethylhexan-2-amine |

1528502-41-1 | 10g |

$4545.0 | 2023-09-17 | ||

| Enamine | EN300-1932624-0.25g |

1,1-difluoro-2,5-dimethylhexan-2-amine |

1528502-41-1 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1932624-0.5g |

1,1-difluoro-2,5-dimethylhexan-2-amine |

1528502-41-1 | 0.5g |

$1014.0 | 2023-09-17 |

1,1-Difluoro-2,5-dimethylhexan-2-amine 関連文献

-

1. Back matter

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

8. Book reviews

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

1,1-Difluoro-2,5-dimethylhexan-2-amineに関する追加情報

Introduction to 1,1-Difluoro-2,5-dimethylhexan-2-amine (CAS No. 1528502-41-1) and Its Emerging Applications in Chemical Biology

1,1-Difluoro-2,5-dimethylhexan-2-amine, identified by the chemical identifier CAS No. 1528502-41-1, is a fluorinated amine derivative that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and material science. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are widely recognized for their ability to modulate the bioactivity and pharmacokinetic profiles of pharmaceutical agents.

The structural framework of 1,1-Difluoro-2,5-dimethylhexan-2-amine consists of a six-carbon chain with substituents at the 1st, 2nd, and 5th positions. The introduction of fluorine atoms at the 1st position and methyl groups at the 2nd and 5th positions imparts specific steric and electronic characteristics to the molecule. These modifications not only influence its reactivity but also enhance its suitability for various biochemical interactions.

In recent years, fluorinated amines have been extensively studied for their role in enhancing metabolic stability, improving binding affinity to biological targets, and modulating drug delivery systems. The compound CAS No. 1528502-41-1 exemplifies these advantages, making it a valuable scaffold for developing novel therapeutic agents. Its dual functionality—combining the amine group with fluorinated side chains—provides a versatile platform for medicinal chemists to explore diverse pharmacological pathways.

One of the most compelling aspects of 1,1-Difluoro-2,5-dimethylhexan-2-amine is its potential application in the synthesis of bioactive molecules. The fluorine atoms can serve as handles for further functionalization, enabling the creation of complex derivatives with tailored biological activities. For instance, researchers have leveraged this compound to develop inhibitors targeting enzyme-catalyzed reactions where steric hindrance or electronic effects play a critical role.

Recent studies have highlighted the utility of fluorinated amines in designing small-molecule probes for protein interaction studies. The unique electronic properties of fluorine atoms allow for sensitive detection via techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), facilitating high-resolution structural elucidation. This capability is particularly valuable in fragment-based drug discovery, where rapid identification of lead compounds is essential.

The pharmacokinetic profile of CAS No. 1528502-41-1 has also been examined in preclinical models, revealing promising characteristics such as improved solubility and reduced clearance rates compared to non-fluorinated analogs. These attributes are crucial for optimizing oral bioavailability and prolonging therapeutic efficacy. Additionally, the metabolic stability observed in vitro suggests that this compound may exhibit a favorable safety profile when administered systemically.

In the realm of material science, 1,1-Difluoro-2,5-dimethylhexan-2-amine has shown potential as a precursor for synthesizing advanced polymers with specialized properties. Fluorinated side chains can impart hydrophobicity or lipophilicity to materials, making them suitable for applications in coatings, adhesives, or even biodegradable scaffolds for tissue engineering.

The synthesis of CAS No. 1528502-41-1 presents an interesting challenge due to the need for precise control over regioselectivity during fluorination and alkylation steps. Advances in catalytic methods have enabled more efficient production routes, reducing costs and improving scalability. These developments are essential for translating laboratory-scale discoveries into industrial applications.

The growing interest in fluorinated compounds has also spurred innovation in analytical methodologies for their characterization. Techniques such as X-ray crystallography have been employed to determine the three-dimensional structures of complexes formed between 1,1-Difluoro-2,5-dimethylhexan-2-amine and biological targets. Such structural insights are critical for rational drug design and optimizing molecular interactions.

Future research directions may explore the use of CAS No. 1528502-41-1 as a building block for developing chiral fluorinated amines—a class of molecules that has gained prominence in asymmetric synthesis due to their enantioselective properties. The ability to introduce chirality at multiple positions within the molecule could unlock new therapeutic possibilities by enhancing specificity toward biological receptors.

In conclusion,1,1-Difluoro-2,5-dimethylhexan-2-amine (CAS No. 1528502-41-1) represents a promising compound with multifaceted applications across chemical biology and material science. Its unique structural features offer opportunities for designing innovative therapeutics while also serving as a versatile intermediate in synthetic chemistry. As research continues to uncover new functionalities and applications,this molecule is poised to play an increasingly significant role in advancing scientific discovery.

1528502-41-1 (1,1-Difluoro-2,5-dimethylhexan-2-amine) 関連製品

- 80171-35-3(1-Bromo-2-[(n-propyloxy)methyl]benzene)

- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

- 1351632-82-0((3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride)

- 142977-64-8(2,2-Difluoro-3-phenylpropanoic acid)

- 620547-53-7(methyl 2-{(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)

- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)

- 85237-56-5(3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)

- 205533-81-9(Fenfangjine G)

- 1806270-04-1(Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate)

- 2171225-41-3(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid)